molecular formula C14H17N3O2S2 B5652224 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B5652224
M. Wt: 323.4 g/mol
InChI Key: NTCZEAXATYIZSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related N-sulfonamide derivatives involves several key steps, starting from base compounds like sulfamethizole, where modifications are made to introduce various functional groups to explore their biological activities. For instance, Karakuş et al. (2018) described the synthesis of novel benzenesulfonamide derivatives with anticancer activity, showcasing the versatility of the sulfonamide framework for modifications and the introduction of different substituents to enhance biological activity (Karakuş et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activities. Techniques such as IR, 1H-NMR, MS, and elemental analysis are commonly employed to ascertain the structures of synthesized compounds. For example, Al-Hourani et al. (2016) detailed the crystal structure of a sulfonamide derivative, highlighting the importance of structural determination in understanding the compound's interactions and functionalities (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c18-21(19,12-9-5-2-6-10-12)17-14-16-15-13(20-14)11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCZEAXATYIZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

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